Bisterpy
Overview
Description
Bisterpy, also known as bis-terpyridine, is a compound that consists of two terpyridine units. Terpyridine is a tridentate ligand, meaning it can form three bonds with a metal ion. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisterpy typically involves multiple steps. One common method starts with the conversion of 3-bromothiophene to 3-hexyloxythiophene in the presence of sodium hexanoate and copper(I) iodide. This intermediate is then treated with lithium diisopropylamide (LDA) and coupled with copper iodide to form a bi-thiophene derivative. Further dilithiation and reaction with tributyltin chloride yield a bis(tributylstannyl) derivative. The final step involves a Stille coupling reaction between the bis-stannyl derivative and a bromo-terpyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bisterpy undergoes various types of chemical reactions, including:
Coordination Reactions: this compound forms stable complexes with metal ions through coordination bonds.
Oxidation and Reduction: this compound can participate in redox reactions, especially when coordinated with metal ions.
Substitution Reactions: The terpyridine units in this compound can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) sulfate or cobalt(II) chloride are common reagents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Substitution Reactions: Various ligands, such as phosphines or amines, can be used under appropriate conditions.
Major Products
The major products of these reactions are typically metal-bisterpy complexes, which can exhibit unique electronic, magnetic, or catalytic properties .
Scientific Research Applications
Bisterpy has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bisterpy involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The metal center in the complex can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Terpyridine: A single terpyridine unit, which forms less stable complexes compared to bisterpy.
Phenanthroline: Another tridentate ligand, but with different electronic properties and coordination behavior.
Bipyridine: A bidentate ligand that forms less stable complexes compared to tridentate ligands like this compound.
Uniqueness of this compound
This compound’s uniqueness lies in its ability to form highly stable and versatile metal complexes. The presence of two terpyridine units allows for the formation of more complex structures, such as metal-organic frameworks and coordination polymers, which are not easily achievable with simpler ligands .
Biological Activity
Bisterpy, a compound derived from the terpyridine family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
1. Synthesis of this compound
This compound is synthesized through a series of reactions involving iridium(III) chloride and various ligands. The process typically involves heating the reactants in a solvent like ethylene glycol at elevated temperatures. The resulting complexes exhibit different solubility characteristics and structural properties, which are confirmed through techniques such as HR-MS and NMR spectroscopy .
2. Biological Activities
This compound and its derivatives have demonstrated significant biological activities, particularly in the following areas:
- Antitumor Activity : Research indicates that this compound complexes exhibit antitumor properties, potentially through mechanisms that involve inducing apoptosis in cancer cells. For instance, studies have shown that certain this compound derivatives can inhibit cell proliferation in various cancer cell lines .
- Antimicrobial Properties : this compound compounds have been tested against a range of pathogens, showing effectiveness in inhibiting bacterial growth. This antimicrobial activity is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
- Anti-HIV Activity : Some studies suggest that this compound derivatives may possess anti-HIV properties, possibly by inhibiting viral replication or entry into host cells .
3.1 Antitumor Effects
A notable case study involved the evaluation of this compound's effects on ovarian cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability and increased levels of apoptotic markers . The results are summarized in Table 1.
Cell Line | Treatment Concentration (µM) | Viability (%) | Apoptosis Markers |
---|---|---|---|
Ovarian Cancer | 10 | 45 | Increased Caspase-3 |
Breast Cancer | 20 | 30 | Increased Annexin V |
3.2 Antimicrobial Activity
Another case study focused on the antimicrobial efficacy of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating notable antibacterial activity.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
Pseudomonas aeruginosa | 20 |
4. Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. For instance:
- Cellular Uptake : this compound compounds may facilitate cellular uptake through endocytosis or passive diffusion due to their lipophilic nature.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound can induce oxidative stress in target cells, leading to apoptosis through ROS-mediated pathways .
5. Future Directions
Further research is warranted to explore the full potential of this compound in therapeutic applications. Areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound.
- Mechanistic Studies : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
- Formulation Development : Developing novel formulations to enhance the bioavailability and targeted delivery of this compound compounds.
Properties
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)-2,6-dipyridin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N6/c1-5-13-31-23(9-1)27-17-21(18-28(35-27)24-10-2-6-14-32-24)22-19-29(25-11-3-7-15-33-25)36-30(20-22)26-12-4-8-16-34-26/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIFJDSQZXDTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475142 | |
Record name | 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128143-86-2 | |
Record name | 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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